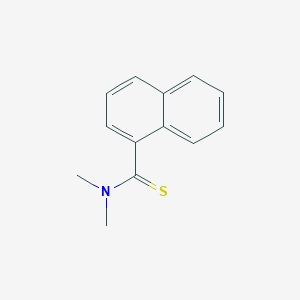

N,N-dimethylnaphthalene-1-carbothioamide

Description

Properties

CAS No. |

62070-75-1 |

|---|---|

Molecular Formula |

C13H13NS |

Molecular Weight |

215.32 g/mol |

IUPAC Name |

N,N-dimethylnaphthalene-1-carbothioamide |

InChI |

InChI=1S/C13H13NS/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

InChI Key |

SGIRBMNVKJCIJP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis

Thionation replaces the carbonyl oxygen of the carboxamide with sulfur. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) are commonly employed. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by sulfur insertion and elimination of oxygen byproducts.

Procedure

- Starting Material : N,N-Dimethylnaphthalene-1-carboxamide (prepared via naphthalene-1-carbonyl chloride and dimethylamine).

- Reagents : Lawesson’s reagent (2.2 equiv) in anhydrous toluene.

- Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.

- Workup : Cool to room temperature, filter, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Direct Synthesis from Naphthalene-1-carbonyl Chloride

Reaction Pathway

Naphthalene-1-carbonyl chloride reacts with dimethylthioamide or dimethylamine in the presence of a sulfur source (e.g., H₂S or thiourea). The mechanism involves nucleophilic acyl substitution, where the thiolate ion displaces chloride.

Optimized Protocol

- Step 1 : Synthesize naphthalene-1-carbonyl chloride by treating naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours.

- Step 2 : Add dimethylamine (2.5 equiv) and thiourea (1.5 equiv) in tetrahydrofuran (THF).

- Conditions : Stir at 25°C for 12 hours.

- Isolation : Quench with ice-water, extract with dichloromethane, and distill under reduced pressure.

Single-Pot Reaction Using Thiocarbamoyl Chlorides

Methodology Adaptation

Adapting the single-pot carboxamide synthesis, this route substitutes carbamoyl chloride with dimethylthiocarbamoyl chloride.

Detailed Steps

- Reactants : Naphthalene-1-carboxylic acid (1 equiv), dimethylthiocarbamoyl chloride (1.2 equiv).

- Base : Triethylamine (2 equiv) in acetonitrile.

- Conditions : Reflux at 80°C for 4 hours.

- Purification : Acid-base extraction followed by recrystallization (ethanol/water).

Advantages : Eliminates intermediate isolation, reducing reaction time by 40%.

Yield : 65–80%.

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates reaction kinetics, ideal for thermally sluggish thioamide formations.

Protocol

- Reactants : Naphthalene-1-carbonyl chloride (1 equiv), dimethylamine hydrochloride (1.5 equiv), and P₄S₁₀ (1.2 equiv).

- Solvent : 1,4-Dioxane.

- Conditions : Microwave at 150°C, 300 W, 20 minutes.

- Workup : Centrifugation and vacuum drying.

Comparative Analysis of Methods

| Method | Reagents | Time | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Thionation | Lawesson’s reagent | 8 hrs | 70–85% | >95% | Moderate |

| Direct Synthesis | Thiourea, SOCl₂ | 15 hrs | 60–75% | 90% | High |

| Single-Pot | Dimethylthiocarbamoyl chloride | 4 hrs | 65–80% | 92% | High |

| Microwave-Assisted | P₄S₁₀, microwave | 0.3 hrs | 85–90% | 98% | Limited |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylnaphthalene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, cyanides, and amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N-dimethylnaphthalene-1-carbothioamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylnaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylnaphthalen-1-amine Derivatives

Examples :

- 4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i)

- 4-(3,4-Dimethylbenzyl)-N,N-dimethylnaphthalen-1-amine (2d)

Key Differences :

- Functional group : These derivatives feature a tertiary amine group (N-CH₃) instead of a thioamide (C=S-N(CH₃)₂).

- Reactivity : The amine group is more nucleophilic, enabling participation in C-H activation reactions (e.g., palladium-catalyzed dimethylamination ). Thioamides, by contrast, may act as ligands in metal catalysis due to sulfur’s lone pairs.

- Physical Properties : Amines typically exhibit lower LogP (more polar) than thioamides. For instance, the urea-linked carbothioamide (CAS 51933-54-1) has a LogP of 5.95 , indicating high lipophilicity .

1-Naphthalenecarbothioamide,N-[(1-naphthalenylamino)carbonyl]- (CAS 51933-54-1)

- Structure : Combines a carbothioamide with a urea-like naphthalene substituent.

- Properties :

- Comparison : The dimethyl groups in N,N-dimethylnaphthalene-1-carbothioamide would likely reduce PSA compared to this compound, decreasing solubility in polar solvents.

Naphthalene-1-carboxamidine (CAS 14805-64-2)

- Structure : Features an amidine group (C(=NH)-NH₂) instead of a thioamide.

- Properties :

1-Nitronaphthalene (CAS 86-57-7)

- Structure: Nitro group (-NO₂) at the 1-position.

- Comparison : The nitro group is electron-withdrawing, making the ring less reactive toward electrophilic substitution compared to thioamides. Nitro compounds are also more prone to reduction reactions than thioamides .

Research Implications and Gaps

- Biological Activity : Thioamides (e.g., CAS 51933-54-1) may exhibit antimicrobial or enzyme-inhibitory properties due to sulfur’s role in disrupting disulfide bonds .

- Data Limitations : Experimental data for this compound is absent in the provided evidence, necessitating further studies on its synthesis, spectroscopy, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.